N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a dihydroindole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the cyclopropylindole intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of catalysts.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology studies to explore its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: Unique due to its specific cyclopropyl and acetamide moieties.
2-(2,3-dihydro-1H-indol-1-yl)acetamide: Lacks the cyclopropyl group, which may affect its biological activity.
N-cyclopropyl-2-(1H-indol-1-yl)acetamide: Similar structure but without the dihydro modification, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the dihydroindole ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydroindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-11-5-6-11)9-15-8-7-10-3-1-2-4-12(10)15/h1-4,11H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUVZNRRDOUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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